molecular formula C12H24N2 B13866262 4-(2-Propan-2-ylpyrrolidin-1-yl)piperidine

4-(2-Propan-2-ylpyrrolidin-1-yl)piperidine

Cat. No.: B13866262
M. Wt: 196.33 g/mol
InChI Key: GTJHVDSVCSKNFQ-UHFFFAOYSA-N
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Description

4-(2-Propan-2-ylpyrrolidin-1-yl)piperidine is a heterocyclic compound that features both pyrrolidine and piperidine rings. These structures are commonly found in various biologically active molecules and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Propan-2-ylpyrrolidin-1-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . These methods provide good yields and are scalable for industrial production.

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often employs continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield . These methods are advantageous due to their scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2-Propan-2-ylpyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-(2-Propan-2-ylpyrrolidin-1-yl)piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Propan-2-ylpyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Propan-2-ylpyrrolidin-1-yl)piperidine is unique due to its combination of pyrrolidine and piperidine rings, which provides a distinct three-dimensional structure. This unique structure enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

4-(2-propan-2-ylpyrrolidin-1-yl)piperidine

InChI

InChI=1S/C12H24N2/c1-10(2)12-4-3-9-14(12)11-5-7-13-8-6-11/h10-13H,3-9H2,1-2H3

InChI Key

GTJHVDSVCSKNFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCN1C2CCNCC2

Origin of Product

United States

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